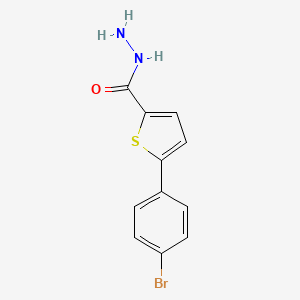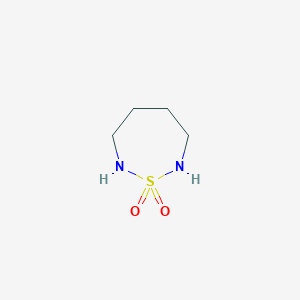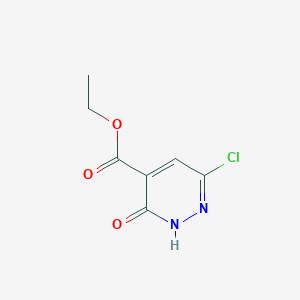
6-Chloro-5-methylnicotinamide
Vue d'ensemble
Description
6-Chloro-N-methylnicotinamide is a chemical compound with the CAS Number: 54189-82-1. It has a molecular weight of 170.6 and its IUPAC name is 6-chloro-N-methylnicotinamide . It is stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The molecular formula of 6-Chloro-5-methylnicotinamide is C7H7ClN2O . The InChI code is 1S/C7H7ClN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11) .Physical And Chemical Properties Analysis
6-Chloro-5-methylnicotinamide is a solid at room temperature . The physical properties of a substance can include color, density, hardness, and melting and boiling points .Applications De Recherche Scientifique
Anti-inflammatory and Neuroprotective Potential
6-Chloro-5-methylnicotinamide and its derivatives have shown promise in scientific research due to their potential anti-inflammatory and neuroprotective properties. For instance, 1-methylnicotinamide (MNA), a related compound, has been found to possess significant anti-inflammatory properties, indicating that derivatives like 6-Chloro-5-methylnicotinamide could have similar applications in treating a wide variety of diseases and disorders (Gebicki et al., 2003). Moreover, nicotinamide, a component related to 6-Chloro-5-methylnicotinamide, is known for its neuroprotective effect, suggesting that modifications to its structure could enhance its utility in neuroprotection (Slomka et al., 2008).
Chemical Synthesis and Material Science
The synthesis and structural characterization of 6-Chloro-5-methylnicotinamide derivatives have been explored, contributing to advancements in chemical synthesis and material science. The crystal structure of 6-methylnicotinamide, a closely related compound, provides insights into its potential for forming metal coordination complexes, which could have applications in catalysis and materials science (Schlenker & Staples, 2002). Additionally, the development of an efficient and practical route for the multikilogram manufacture of key intermediates related to 6-Chloro-5-methylnicotinamide showcases its importance in the pharmaceutical industry, particularly in the preparation of P2Y12 antagonists, a class of drugs used to prevent blood clots (Bell et al., 2012).
Metabolic and Pharmacological Studies
Metabolic and pharmacological studies involving nicotinamide and its derivatives, including 6-Chloro-5-methylnicotinamide, have shed light on their biological activities and potential therapeutic applications. For example, nicotinamide and 1-methylnicotinamide have been studied for their effects on homocysteine-induced neurotoxicity, suggesting that 6-Chloro-5-methylnicotinamide could have similar protective effects against neurodegenerative conditions (Slomka et al., 2008). Moreover, the investigation of the antibacterial activity and action mechanism of 1,3,4-oxadiazole thioether derivatives, which contain structural motifs similar to 6-Chloro-5-methylnicotinamide, highlights its potential as a basis for developing new antibacterial agents (Song et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
6-Chloro-5-methylnicotinamide, also known as an amide derivative of vitamin B3, is a compound that humans cannot produce endogenously and must derive from exogenous sources . It has been found to have an active role in protecting cells from ultraviolet (UV) radiation-induced damage . The primary targets of this compound are cells that are susceptible to UV radiation, particularly skin cells .
Mode of Action
The compound interacts with its targets by inhibiting sirtuin enzymatic pathways, which regulate cellular metabolism and are pro-inflammatory . Specifically, it inhibits Sirtuin 1, which inhibits apoptosis . This interaction results in the protection of cells from UV radiation-induced damage .
Biochemical Pathways
6-Chloro-5-methylnicotinamide affects the biochemical pathways related to the metabolism of glucose, insulin, and blood lipids . It upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor . This compound is also involved in the formation of NAD (Nicotinamide Adenine Dinucleotide) and NADP (Nicotinamide Adenine Dinucleotide Phosphate), which play important roles in human respiratory function and glucose metabolism .
Pharmacokinetics
It is known that the compound is water-soluble and easily absorbed and utilized by the human body
Result of Action
The molecular and cellular effects of 6-Chloro-5-methylnicotinamide’s action include the protection of cells from UV radiation-induced damage . This results in a reduction in the incidence of non-melanoma skin cancers .
Action Environment
Environmental factors such as UV radiation can influence the action, efficacy, and stability of 6-Chloro-5-methylnicotinamide . For instance, higher levels of UV radiation may increase the demand for this compound in the body to protect cells from damage . .
Propriétés
IUPAC Name |
6-chloro-5-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVCWLISHSRAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280118 | |
| Record name | 6-Chloro-5-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methylnicotinamide | |
CAS RN |
65169-44-0 | |
| Record name | 6-Chloro-5-methyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65169-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-5-methylpyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)







![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)

